Ethyl 4-oxononanoate

Beschreibung

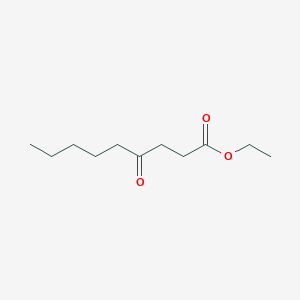

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 4-oxononanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-3-5-6-7-10(12)8-9-11(13)14-4-2/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHHOUINGCOVIBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80498380 | |

| Record name | Ethyl 4-oxononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80498380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37174-92-8 | |

| Record name | Ethyl 4-oxononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80498380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Chemical Synthesis of Ethyl 4 Oxononanoate and Analogues

Synthetic Routes Utilizing Organometallic Reagents

Organometallic reagents are a cornerstone of modern organic synthesis, offering unique pathways for carbon-carbon bond formation. Their application in the synthesis of keto-esters like ethyl 4-oxononanoate involves highly specific and controlled reaction mechanisms.

Michael Addition-Type Reactions with Organotetracarbonylferrates for 4-Oxo Carboxylic Acid Derivatives

A notable method for synthesizing 4-oxo carboxylic acid derivatives involves the hydroacylation of acrylic esters using organotetracarbonylferrates. These iron-based reagents act as acyl anion equivalents, participating in a Michael addition-type reaction with α,β-unsaturated esters.

The process typically begins with the preparation of an organotetracarbonylferrate complex, such as potassium alkylcarbonylferrate, from an alkyl bromide and potassium tetracarbonylferrate (K₂Fe(CO)₄). This complex then reacts with an acrylic ester, like ethyl acrylate, in a dipolar aprotic solvent. For example, the synthesis of ethyl 4-oxodecanoate, a close analogue of this compound, was achieved in a 57% yield using this method in N-methyl-2-pyrrolidone (NMP). The reaction mechanism is proposed to involve the formation of an acyl-alkyl iron complex, which undergoes reductive elimination to form the enolate of the target 4-oxo ester, followed by protonation to yield the final product. The use of additives like 18-crown-6 (B118740) has been shown to improve reaction yields.

This Michael-type addition is a powerful tool for constructing 1,4-dicarbonyl systems, which are otherwise challenging to synthesize through direct condensation methods.

Table 1: Synthesis of 4-Oxo Carboxylic Acid Derivatives using Organotetracarbonylferrates

| Starting Alkyl Bromide | Michael Acceptor | Product | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 1-Bromohexane | Ethyl acrylate | Ethyl 4-oxodecanoate | NMP | 57% | uniovi.es |

| 1-Bromobutane | Ethyl acrylate | Ethyl 4-oxooctanoate | DMF | 45% | uniovi.es |

| 1-Bromo-cis-3-hexene | Methyl vinyl ketone | cis-8-Undecene-2,5-dione | DMF | 55% | uniovi.es |

Carbene and Diazoacetate Chemistry in Keto-Ester Formation (e.g., Reactions of Trialkynylboranes with Ethyl Diazoacetate)

Diazo compounds, particularly ethyl diazoacetate, serve as valuable precursors for carbene or carbenoid species, enabling unique transformations for keto-ester synthesis. A key example is the reaction of trialkynylboranes with ethyl diazoacetate. cdnsciencepub.comcdnsciencepub.com

This synthetic route commences with the in-situ preparation of a trialkynylborane from a terminal alkyne, n-butyllithium, and boron trifluoride etherate at low temperatures (ca. -20 °C). cdnsciencepub.com The subsequent addition of ethyl diazoacetate to the trialkynylborane solution leads to the formation of a propargylic ester in good yields. cdnsciencepub.comresearchgate.net The proposed mechanism involves the coordination of the diazo compound to the Lewis acidic boron atom, followed by a 1,2-alkyl shift from the boron to the carbon atom of the diazo group, with the concurrent expulsion of nitrogen gas. uniovi.es

While this reaction yields a propargylic ester, a subsequent unidirectional hydration step, often promoted by mercuric ions, converts the alkyne functionality into a ketone, affording the desired γ-keto-ester. cdnsciencepub.comresearchgate.netresearchgate.net This two-step sequence provides a convenient and mild pathway to γ-keto-esters from terminal alkynes. cdnsciencepub.comcdnsciencepub.com

Multi-Component Reaction Approaches to Keto-Ester Systems

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. While not a direct route to simple aliphatic keto-esters like this compound, reactions like the Ugi and Passerini reactions exemplify the MCR strategy for building complex molecules that can contain keto and ester functionalities within a larger scaffold.

The Ugi reaction is a four-component reaction involving a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. slideshare.netwikipedia.orgnih.gov The reaction is known for its high atom economy and typically proceeds rapidly at room temperature in polar aprotic solvents. wikipedia.org The mechanism involves the formation of an imine, which then reacts with the isocyanide and the carboxylic acid through a series of nucleophilic additions and a final Mumm rearrangement. wikipedia.org

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (ketone or aldehyde), and an isocyanide, which yields an α-acyloxy amide. nih.govwikipedia.org This reaction is also prized for its efficiency and convergence. slideshare.net

While these specific MCRs produce amide-containing products, they highlight a synthetic strategy where keto and ester-like functionalities (in the form of α-acyloxy groups) can be assembled in a single, convergent step. Adapting these principles could lead to novel MCRs designed specifically for keto-ester systems.

Strategies for Stereoselective Synthesis of Chiral Keto-Esters

The development of methods for the asymmetric synthesis of keto-esters is crucial for accessing enantiomerically pure building blocks for pharmaceuticals and other biologically active molecules. Key strategies include asymmetric hydrogenation and enantioselective Michael additions.

Asymmetric hydrogenation of 1,3- or 1,4-diketones offers a direct route to chiral keto-esters. By using chiral catalysts, one ketone group can be selectively reduced to a hydroxyl group with high enantioselectivity. For instance, ruthenium catalysts bearing chiral ligands are effective for the asymmetric hydrogenation and transfer hydrogenation of various substituted ketones. acs.orgbohrium.comthieme-connect.com Dynamic kinetic resolution (DKR) is a powerful tool in this context, allowing for the conversion of a racemic starting material into a single, enantiomerically enriched product in high yield and stereoselectivity. thieme-connect.comnih.gov

Another powerful approach is the enantioselective Michael addition. The addition of a nucleophile to an α,β-unsaturated carbonyl compound, catalyzed by a chiral complex, can generate chiral products with high enantiomeric excess (ee). For example, the Michael addition of β-keto esters to enones can be catalyzed by chiral N,N'-dioxide-scandium trifluoromethanesulfonate (B1224126) complexes or chiral palladium complexes, affording adducts that are chiral keto-esters with quaternary carbon centers. researchgate.net Similarly, organocatalysts, such as chiral primary amines or squaramides, have been successfully employed to promote the conjugate addition of various nucleophiles to enones or β,γ-unsaturated α-ketoesters, yielding chiral γ-nitro ketones or other functionalized adducts that can be converted into the desired chiral keto-esters. scispace.comsioc-journal.cn

Table 2: Examples of Stereoselective Synthesis of Keto-Ester Precursors

| Reaction Type | Catalyst/Reagent | Substrates | Product Type | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation (DKR) | [RuCl₂( (S)-Binap)((R)-DMAPEN)] | α-Substituted β-Keto Esters | β-Hydroxy Esters | up to 99% | thieme-connect.com |

| Michael Addition | Chiral N,N′-Dioxide–Sc(OTf)₃ Complex | β-Keto Esters + Methyl Vinyl Ketone | Michael Adducts | up to 80% | researchgate.net |

| Michael Addition | Chiral Primary Amine Organocatalyst | Ethyl 2-nitroacetate + Enones | γ-Nitro Keto-ester Adducts | High ee | scispace.com |

| Asymmetric Fluorination | Ti/TADDOL Complex + Selectfluor® | α-Substituted β-Keto Esters | α-Fluoro-β-Keto Esters | 62-90% | mdpi.com |

Exploratory Synthetic Pathways for Fluorinated Analogues (e.g., Ethyl 9-fluoro-3-oxononanoate)

The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. riken.jpresearchgate.net Consequently, the synthesis of fluorinated analogues of keto-esters, such as ethyl 9-fluoro-3-oxononanoate, is an area of active research. solubilityofthings.com Synthetic strategies generally involve either the use of fluorinated building blocks or the late-stage introduction of fluorine.

One common approach is the electrophilic fluorination of a pre-existing keto-ester or dicarbonyl compound. Reagents like N-fluorobenzensulfonimide (NFSI) or Selectfluor®, in combination with a chiral metal catalyst or organocatalyst, can be used to install a fluorine atom at the α-position of the carbonyl group, often with high enantioselectivity. mdpi.comrsc.orgnih.gov For example, the fluorination of β-keto esters using chiral titanium or copper complexes can produce α-fluoro-β-keto esters. mdpi.com Direct difluorination of 1,3-ketoesters using elemental fluorine gas has also been achieved, mediated by a base like quinuclidine. beilstein-journals.org

Alternatively, fluorinated building blocks can be used in standard synthetic sequences. For instance, a Claisen-type condensation between a non-fluorinated ester and a fluorinated ester (e.g., ethyl trifluoroacetate) is a classic method for producing fluorinated β-keto esters. google.com Another route involves the reaction of a polyfluorocarboxylic acid anhydride (B1165640) with a carboxylic acid chloride in the presence of a tertiary amine, followed by quenching with an alcohol to yield the β-keto ester. google.com For a compound like ethyl 9-fluoro-3-oxononanoate, a synthesis could be envisioned starting from a terminally fluorinated building block, such as 6-fluorohexanoic acid, and coupling it with an appropriate three-carbon unit via methods analogous to those described for non-fluorinated systems. The synthesis of ethyl fluoroacetate (B1212596) itself can be achieved via nucleophilic substitution of ethyl chloroacetate (B1199739) with potassium fluoride. chemicalbook.com These varied methods provide a toolbox for chemists to explore the synthesis of novel fluorinated keto-esters for various applications. acs.org

Elucidation of Reaction Mechanisms and Transformation Pathways of Ethyl 4 Oxononanoate

Investigations into the Reactivity of the Keto Functional Group

The reactivity of ethyl 4-oxononanoate is significantly influenced by its keto functional group, which serves as a primary site for various chemical transformations.

Nucleophilic Addition Reactions and Subsequent Transformations

The polarized nature of the carbonyl group in this compound, with a partially positive carbon atom and a partially negative oxygen atom, makes it susceptible to attack by nucleophiles. savemyexams.com This fundamental reactivity allows for a range of nucleophilic addition reactions. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. savemyexams.compressbooks.pub Subsequent protonation of the resulting alkoxide yields the final addition product. pressbooks.pub

A key example of this reactivity is the addition of hydrogen cyanide (HCN). In this two-step process, the cyanide ion (CN⁻) acts as the nucleophile, attacking the carbonyl carbon to form a negatively charged intermediate. savemyexams.com This intermediate is then protonated by an acid source to produce a hydroxynitrile. savemyexams.com Such reactions are significant in organic synthesis as they result in the formation of a new carbon-carbon bond, thereby extending the carbon chain. savemyexams.com

The ketone group's susceptibility to nucleophilic attack is a foundational aspect of its chemistry, enabling the synthesis of a diverse array of derivatives from this compound.

Keto-Enol Tautomerism and its Influence on Reactivity

This compound, like other carbonyl compounds with α-hydrogens, can exist in equilibrium between its keto and enol forms through a process known as tautomerism. libretexts.orgmasterorganicchemistry.com Tautomers are constitutional isomers that readily interconvert. libretexts.org The keto form contains the C=O double bond, while the enol form is characterized by a C=C double bond and a hydroxyl group. libretexts.org

This equilibrium can be catalyzed by either acids or bases. masterorganicchemistry.comusp.br

Base-catalyzed tautomerism: A base removes an α-hydrogen to form an enolate ion, which is a resonance-stabilized intermediate. Protonation of the enolate oxygen then yields the enol. libretexts.orgusp.br

Acid-catalyzed tautomerism: The carbonyl oxygen is first protonated by an acid. A subsequent deprotonation of the α-hydrogen by a base results in the formation of the enol. usp.brlibretexts.org

Generally, for simple ketones and esters, the keto form is significantly more stable and predominates at equilibrium. libretexts.orgmasterorganicchemistry.com For instance, the enol content in ethyl acetate (B1210297) is extremely low. masterorganicchemistry.com However, the formation of the enol tautomer, even in small amounts, is crucial as it exhibits nucleophilic character at the α-carbon. masterorganicchemistry.comlibretexts.org This allows the α-carbon of the enol to attack electrophiles, leading to α-substitution reactions. libretexts.org The mechanism involves the enol's C=C double bond attacking an electrophile, followed by deprotonation of the carbonyl oxygen to regenerate the carbonyl group in the α-substituted product. libretexts.org

Mechanistic Aspects of Ester Hydrolysis and Transesterification

The ester functional group in this compound can undergo hydrolysis and transesterification, both of which are important reactions in organic chemistry.

Ester Hydrolysis: This reaction involves the cleavage of the ester bond by water to yield a carboxylic acid and an alcohol. testbook.compsiberg.com The process can be catalyzed by either an acid or a base. psiberg.com

Acid-catalyzed hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of a dilute acid, such as hydrochloric or sulfuric acid. chemguide.co.uklibretexts.org The mechanism begins with the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺). chemguide.co.uklibretexts.org This increases the electrophilicity of the carbonyl carbon, which is then attacked by a water molecule. psiberg.com A series of proton transfers follows, ultimately leading to the expulsion of ethanol (B145695) and the formation of 4-oxononanoic acid. chemguide.co.ukyoutube.com

Base-catalyzed hydrolysis (Saponification): This is an irreversible reaction where a hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. psiberg.com The intermediate then collapses, eliminating the ethoxide ion and forming the carboxylic acid. The ethoxide ion subsequently deprotonates the carboxylic acid to yield a carboxylate salt and ethanol. psiberg.com

Transesterification: This process involves the reaction of an ester with an alcohol in the presence of an acid or base catalyst to produce a different ester and alcohol. byjus.commdpi.com This is an equilibrium reaction that can be driven to completion by removing the alcohol formed as a byproduct. google.com

Acid-catalyzed transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. byjus.com

Base-catalyzed transesterification: An alkoxide ion, formed by the deprotonation of the alcohol by the base, acts as the nucleophile and attacks the carbonyl carbon of the ester. byjus.com

Intramolecular Cyclization Mechanisms leading to Lactones (e.g., γ-Nonanolide)

A significant transformation of this compound and its derivatives is intramolecular cyclization to form lactones, particularly γ-nonanolide. This process typically involves the reduction of the keto group to a hydroxyl group, followed by an intramolecular esterification.

The formation of γ-nonanolide from this compound can be achieved through bioreduction using various yeast strains. For instance, the bioreduction of this compound with Pichia etchellsii has been shown to afford (+)-γ-nonanolide with a high enantiomeric excess of 99%. researchgate.netresearchgate.netresearchgate.netresearchgate.net This transformation proceeds through the intermediate 4-hydroxynonanoic acid. The reduction of the ketone at the C-4 position creates a γ-hydroxy ester. nih.gov

Under acidic conditions, which are common in biological systems like wine, the resulting 4-hydroxynonanoic acid can undergo a thermodynamically favorable lactone ring-closure. nih.gov The mechanism for this intramolecular cyclization, or lactonization, involves the nucleophilic attack of the hydroxyl group's oxygen onto the electrophilic carbonyl carbon of the carboxylic acid (or ester). youtube.comyoutube.com This is followed by proton transfer and the elimination of a water molecule (or an alcohol molecule in the case of the ester) to form the stable five-membered ring of the γ-lactone. youtube.comyoutube.commdpi.com

Oxidation and Reduction Mechanisms Involving the Carbonyl Center

The carbonyl center of this compound is a key site for both oxidation and reduction reactions.

Reduction Mechanisms: The keto group can be reduced to a secondary alcohol, forming ethyl 4-hydroxynonanoate. This transformation can be accomplished using various reducing agents. Common laboratory reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). savemyexams.comfiveable.me The mechanism of reduction with these metal hydrides involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. pressbooks.pubfiveable.me This creates a tetrahedral alkoxide intermediate, which is then protonated in a subsequent workup step to yield the alcohol. pressbooks.pub Sodium borohydride is a milder reducing agent compared to the more reactive lithium aluminum hydride. pressbooks.pub Biocatalytic reductions are also highly effective, as seen in the conversion of this compound to γ-nonanolide via a 4-hydroxy intermediate using yeast. researchgate.netresearchgate.net

Oxidation Mechanisms: While the ketone functional group is generally resistant to oxidation compared to aldehydes, it can be oxidized under specific conditions. For instance, the Baeyer-Villiger oxidation involves the conversion of a ketone to an ester using a peroxyacid. The oxidation of this compound could potentially lead to the insertion of an oxygen atom adjacent to the carbonyl group. Furthermore, palladium-catalyzed oxidation reactions have been used to convert terminal double bonds into methyl ketones, a reaction that is part of the synthesis of related oxo-esters. oup.com

Investigative Enzymatic and Biocatalytic Studies Involving Ethyl 4 Oxononanoate

Stereoselective Bioreductions using Microorganisms (e.g., Pichia etchellsii, Pichia minuta, Pichia glucozyma)

The asymmetric reduction of the ketone group in ethyl 4-oxononanoate to a chiral hydroxyl group is a key transformation for the synthesis of optically pure compounds. Various yeast species, particularly from the Pichia genus, have been identified as effective biocatalysts for this purpose. researchgate.net These microorganisms contain oxidoreductases (also known as ketoreductases) that can catalyze the reduction of carbonyl compounds with high stereoselectivity. oup.com

In the case of this compound, the bioreduction leads to the formation of ethyl (R)-4-hydroxynonanoate, which subsequently undergoes intramolecular cyclization to yield (R)-γ-nonanolide, also known as γ-nonalactone. This lactone is a valuable fragrance and flavor compound with a characteristic coconut-like aroma.

Research has demonstrated the efficacy of different Pichia strains in this transformation. Notably, the bioreduction of this compound using the yeast Pichia etchellsii has been shown to produce (+)-γ-nonanolide with an exceptional enantiomeric excess (e.e.) of 99%. researchgate.netlookchem.comrsc.org Other related yeasts have also been investigated for their ability to reduce various keto esters. For instance, Pichia minuta has proven to be an excellent choice for the bioreduction of ethyl 2-oxocyclohexylacetate, yielding the corresponding cis- and trans-lactones with 98% and 99% e.e., respectively. researchgate.netresearchgate.net Similarly, Pichia glucozyma has been effectively used for the reduction of 3-(2-oxocyclohexyl)propionic acid, producing the corresponding δ-lactone with 94% e.e. rsc.orgresearchgate.net

| Substrate | Microorganism | Product | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|

| This compound | Pichia etchellsii | (+)-γ-Nonanolide | 99% | lookchem.com, researchgate.net, rsc.org |

| Ethyl 2-oxocyclohexylacetate | Pichia minuta | cis-(-)-Lactone & trans-(-)-Lactone | 98% & 99% | researchgate.net, researchgate.net |

| 3-(2-Oxocyclohexyl)propionic acid | Pichia glucozyma | trans-(-)-δ-Lactone | 94% | researchgate.net, rsc.org |

Achieving high enantiomeric purity in microbial bioreductions is critically dependent on the selection of the right microbial strain and the optimization of reaction parameters. The choice of microorganism is paramount, as different species and even different strains within the same species can exhibit varied stereoselectivity for a given substrate. researchgate.net The screening of yeast collections is a common strategy to identify the optimal biocatalyst. researchgate.net For this compound, Pichia etchellsii was identified as the superior biocatalyst for producing the (+)-enantiomer of γ-nonanolide in high purity. researchgate.netresearchgate.net

Beyond strain selection, the conditions under which the biotransformation is performed play a crucial role. The activity and enantioselectivity of the microbial reductases are strongly influenced by factors such as:

Growth Phase: The timing of substrate addition relative to the microbial growth curve can affect enzyme expression and activity.

Co-substrate: A source of reducing power, typically glucose, is required to regenerate the NADPH or NADH cofactors essential for the reductase enzymes. oup.com

pH and Temperature: These parameters must be controlled to maintain optimal enzyme activity and cell viability.

Substrate Concentration: High concentrations of the keto ester substrate can be toxic to the microbial cells or inhibit the enzymes, necessitating careful optimization of substrate loading. nih.gov

The optimization process often involves systematically varying these parameters to find the conditions that maximize both the conversion yield and the enantiomeric excess of the desired product. researchgate.net

The stereoselective transformations observed in whole-cell systems are driven by specific enzymes within the microorganisms. To better understand and engineer these processes, researchers isolate, purify, and characterize the responsible ketoreductases. tandfonline.com Characterization studies typically determine properties such as molecular weight, cofactor dependency (NADPH or NADH), pH and temperature stability, and substrate scope. tandfonline.comejfa.me

For example, studies on a ketoreductase from Pichia glucozyma (KRED1-Pglu) revealed it to be an NADPH-dependent enzyme that, unlike many other reductases, shows a preference for sterically demanding substrates. researchgate.net Similarly, the purification of two α-keto ester reductases (STKER-II and STKER-III) from the thermophilic actinomycete Streptomyces thermocyaneoviolaceus showed they were both homodimers with different molecular masses and stability profiles. tandfonline.com

Substrate specificity is a key aspect of these enzymes. STKER-III, for instance, demonstrated high stereoselectivity for bulky substrates like ethyl benzoylformate, producing the corresponding (R)-hydroxy esters with excellent enantiomeric excess. tandfonline.com In contrast, its selectivity for smaller substrates like ethyl pyruvate (B1213749) was low. tandfonline.com This inherent specificity underscores why screening different microorganisms is essential for finding a suitable biocatalyst for a particular target molecule like this compound.

| Enzyme (Source) | Molecular Mass | Cofactor | Optimal pH | Substrate Preference | Reference |

|---|---|---|---|---|---|

| KRED1-Pglu (Pichia glucozyma) | Not specified | NADPH | Not specified | Space-demanding substrates | researchgate.net |

| STKER-II (S. thermocyaneoviolaceus) | 60 kDa (Native) | NADPH | 7.0 - 10.0 | Low selectivity, except for ethyl 3-methyl-2-oxobutanoate | tandfonline.com |

| STKER-III (S. thermocyaneoviolaceus) | 70 kDa (Native) | NADPH | 5.5 - 9.0 | Bulky α-keto esters (e.g., ethyl benzoylformate) | tandfonline.com |

Optimization of Microbial Strains and Reaction Conditions for Enantiomeric Purity

Enzyme Kinetics and Mechanistic Pathways of Keto-Ester Biotransformations

To gain broader insight into the enzymatic handling of long-chain oxo-acids, it is useful to examine analogous biological systems. A relevant example is the biotin (B1667282) biosynthesis pathway, which involves the enzyme 8-amino-7-oxononanoate (B1240340) synthase (AONS), also known as BioF. nih.govasm.org Biotin is an essential vitamin, and its synthesis begins with the formation of a pimelate (B1236862) (a seven-carbon dicarboxylic acid) derivative. nih.govnih.gov

The BioF enzyme catalyzes the condensation of a pimeloyl thioester (either pimeloyl-CoA or pimeloyl-acyl carrier protein) with L-alanine to form 8-amino-7-oxononanoate, a key intermediate in the pathway. nih.govnih.gov This reaction is mechanistically different from the reduction of this compound, as it involves a pyridoxal (B1214274) 5'-phosphate-dependent condensation and decarboxylation. asm.org However, the substrate, 8-amino-7-oxononanoate, is a keto-acid structurally analogous to the hydroxy acid derived from this compound. The study of enzymes like BioF provides valuable information on how nature accommodates and specifically transforms long aliphatic chains containing a carbonyl group, offering insights into enzyme structure, active site architecture, and substrate recognition that can be applied to the broader class of keto-ester biotransformations. nih.govontosight.ai

Development of Chemoenzymatic Cascade Reactions for Complex Product Formation

In a typical cascade involving a keto-ester intermediate, a chemical reaction is first used to generate the keto ester, which is then reduced in situ by a biocatalyst (a whole cell or an isolated enzyme) to a chiral hydroxy ester or lactone. acs.org For example, a gold-catalyzed hydration of an alkyne can produce a keto group, which is then asymmetrically reduced by a ketoreductase. rsc.org Another approach involves the Wacker-Tsuji oxidation of an alkene to form a ketone, followed by bioreduction using an alcohol dehydrogenase (ADH). rsc.org

These tandem protocols allow for the stereodivergent synthesis of valuable products. By selecting different enzymes, such as ADH from Rhodococcus ruber (ADH-A) or Lactobacillus brevis (LBADH), it is possible to produce either the (R)- or (S)-enantiomer of the final product from the same keto-ester intermediate. acs.org This strategy has been successfully applied to produce a range of enantiopure γ- and δ-hydroxy esters and lactones, demonstrating the power of integrating chemical and biological catalysts for sophisticated molecular synthesis. acs.orgbeilstein-journals.org

Advanced Analytical Characterization Techniques for Research on Ethyl 4 Oxononanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise information about the chemical environment of atomic nuclei.

Proton (¹H NMR) for Structural Assignments and Monitoring Reaction Progress

Proton NMR (¹H NMR) is fundamental for assigning the specific protons within the ethyl 4-oxononanoate molecule. The chemical shifts, splitting patterns (multiplicity), and integration of the signals provide a detailed map of the proton framework. pressbooks.pubscielo.br The spectrum allows for the differentiation of protons in the ethyl ester group from those in the nonanoyl chain, and for pinpointing the location of the ketone functional group. This technique is also invaluable for monitoring the progress of reactions involving this compound, allowing researchers to track the consumption of starting materials and the formation of products in real-time.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (ethyl group) | 1.25 | Triplet | 3H |

| CH₂ (ethyl group) | 4.12 | Quartet | 2H |

| CH₂ (alpha to ester) | 2.55 | Triplet | 2H |

| CH₂ (beta to ester) | 2.75 | Triplet | 2H |

| CH₂ (adjacent to ketone) | 2.40 | Triplet | 2H |

| (CH₂)₄ (alkyl chain) | 1.2-1.6 | Multiplet | 8H |

| CH₃ (terminal) | 0.88 | Triplet | 3H |

Note: Predicted values are based on standard chemical shift tables and may vary slightly depending on the solvent and experimental conditions.

Carbon-13 (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a detailed picture of the carbon backbone of this compound. ceitec.cz Each unique carbon atom in the molecule produces a distinct signal, allowing for the complete elucidation of the carbon skeleton. libretexts.org Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons, confirming the structural assignment. openstax.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (ppm) |

| C=O (ketone) | ~209 |

| C=O (ester) | ~173 |

| O-CH₂ (ethyl) | ~60 |

| CH₂ (alpha to ester) | ~34 |

| CH₂ (beta to ester) | ~37 |

| CH₂ (adjacent to ketone) | ~42 |

| Alkyl Chain Carbons | ~22-31 |

| CH₃ (ethyl) | ~14 |

| CH₃ (terminal) | ~14 |

Note: Predicted values are based on standard chemical shift tables and may vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which can aid in structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular mass of this compound with a high degree of accuracy. amazonaws.com This technique allows for the calculation of the elemental formula, confirming that the observed mass corresponds to the expected molecular formula of C₁₁H₂₀O₃. chemspider.com The monoisotopic mass of this compound is 200.141244 amu. chemspider.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Component Identification in Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate and identify individual components within a complex mixture. libretexts.org In the context of this compound research, GC-MS is essential for assessing the purity of a sample, identifying impurities, and analyzing reaction mixtures. nih.gov The gas chromatograph separates compounds based on their volatility and interaction with the stationary phase, and the mass spectrometer provides a mass spectrum for each eluting component. nist.gov By comparing the retention time and mass spectrum of a peak to a known standard or library, this compound can be unequivocally identified in a mixture. gcms-id.ca

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy methods are fundamental in the molecular structure elucidation and characterization of organic compounds such as this compound. These techniques probe the interactions of molecules with electromagnetic radiation, providing detailed information about functional groups and electronic systems within the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that covalent bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.

For this compound, a β-keto ester, the FT-IR spectrum is expected to show characteristic absorption bands for both the ketone and the ester functional groups. The presence of two carbonyl groups (C=O), one from the ketone and one from the ester, is a key feature. The aliphatic chain (C-H bonds) and the ester's C-O bond also produce distinct signals.

The primary stretching vibrations for this compound include:

C=O Stretch (Ester): Aliphatic esters typically exhibit a strong absorption band in the range of 1750-1735 cm⁻¹. chemrxiv.org

C=O Stretch (Ketone): The carbonyl group of an aliphatic ketone shows a strong absorption peak around 1715 cm⁻¹. vscht.cz In β-ketoesters, these two carbonyl peaks are often distinct and can be observed in the 1740-1707 cm⁻¹ range. semanticscholar.orgresearchgate.net

C-O Stretch (Ester): The C-O single bond stretching vibrations of the ester group typically appear as two or more bands in the fingerprint region, between 1300 cm⁻¹ and 1000 cm⁻¹. chemrxiv.org

C-H Stretch (Aliphatic): The stretching vibrations for the sp³ hybridized C-H bonds in the ethyl and pentyl chains are expected just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range.

These characteristic absorption bands allow for the unambiguous identification of the key functional moieties within the this compound structure.

Table 1: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ester) | Stretch | 1750 - 1735 | Strong |

| C=O (Ketone) | Stretch | ~1715 | Strong |

| C-O (Ester) | Stretch | 1300 - 1000 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. This absorption corresponds to the excitation of valence electrons from a ground state to a higher energy state. The functional groups responsible for this absorption are known as chromophores.

This compound possesses two carbonyl chromophores, one from the ketone and one from the ester. These groups contain non-bonding (n) electrons on the oxygen atoms and pi (π) electrons in the carbon-oxygen double bonds. The most probable electronic transition for these isolated carbonyl groups upon absorbing UV radiation is the promotion of a non-bonding electron to an anti-bonding π* orbital (n → π* transition).

The n → π* transitions for saturated ketones and esters are typically weak (low molar absorptivity, ε) and occur in the UV region around 270-300 nm. semanticscholar.org Because this compound is a β-ketoester, it can exist in equilibrium with its enol tautomer. This keto-enol tautomerism can influence the UV-Vis spectrum. chemrxiv.orgsemanticscholar.orgresearchgate.net

Keto Form: Exhibits a weak n → π* transition.

Enol Form: The conjugated π-system (C=C-C=O) of the enol form results in a more intense π → π* transition, typically at a longer wavelength (a bathochromic or red shift) compared to the n → π* transition of the keto form. semanticscholar.org

The position and intensity of the absorption maximum (λmax) are sensitive to the solvent used, with polar solvents often causing a shift in the wavelength of the n → π* transition. semanticscholar.org

Table 2: Predicted Electronic Transitions for this compound

| Tautomeric Form | Transition Type | Predicted λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| Keto | n → π* | 270 - 300 | Low |

Chromatographic Separation Methods for Purification and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like this compound, chromatographic methods are indispensable for its purification after synthesis and for its quantification in various matrices.

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is a premier analytical technique for separating and analyzing volatile compounds that can be vaporized without decomposition. phenomenex.com Given that this compound is a relatively volatile ester, GC is an ideal method for its analysis. The technique is widely used for quantitative analysis in research and industrial laboratories. nih.gov

In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and transported by an inert carrier gas (such as helium or nitrogen) through a capillary column. nih.govgcms.cz The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the inside of the column.

For the analysis of volatile esters like this compound, a polar stationary phase is often employed.

Column: A common choice is a polyethylene (B3416737) glycol (PEG) phase, such as an HP-INNOWax column, which provides good resolution for polar analytes like esters and ketones. nih.gov

Detector: A Flame Ionization Detector (FID) is typically used due to its high sensitivity to organic compounds and a wide linear range, making it suitable for quantification. nih.gov

Temperature Program: A temperature gradient is often utilized, starting at a lower temperature and gradually increasing to ensure the separation of compounds with different boiling points. For instance, a program might start at 50°C and ramp up to 250°C. nih.gov

GC can be used to determine the purity of this compound, quantify it in reaction mixtures, or analyze its presence in complex volatile profiles, such as in food and beverage samples. tandfonline.commdpi.com

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique used for a wide range of compounds, particularly those that are non-volatile or thermally unstable. taylorfrancis.com While GC is often preferred for this compound itself, HPLC is crucial for analyzing reaction mixtures that may contain non-volatile starting materials, catalysts, or byproducts from its synthesis.

The analysis of β-ketoesters by standard reversed-phase HPLC can be challenging due to keto-enol tautomerism, which can cause poor peak shape and splitting. chromforum.org This occurs because the two tautomers may interact differently with the stationary phase, leading to their separation on the chromatographic timescale. Strategies to overcome this include:

Acidified Mobile Phase: Using an acidic mobile phase (e.g., with formic or phosphoric acid) can accelerate the interconversion between tautomers, resulting in a single, sharp, averaged peak. chromforum.orgsielc.com

Elevated Temperature: Increasing the column temperature also speeds up the tautomeric equilibrium, improving peak shape. chromforum.org

For quantification of ketones, a derivatization strategy is sometimes employed. The ketone can be reacted with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable hydrazone derivative. researchgate.netauroraprosci.com These derivatives are highly chromophoric and can be detected with high sensitivity using a UV detector at around 360 nm. auroraprosci.com This approach is particularly useful for quantifying trace amounts of ketones in complex samples. A typical HPLC setup would involve a C18 reversed-phase column with a mobile phase of acetonitrile (B52724) and water. researchgate.netauroraprosci.com

Table 3: Common Compound Names

| Compound Name |

|---|

| Acetic acid |

| Acetonitrile |

| This compound |

| Ethyl acetate (B1210297) |

| Ethyl octanoate |

| Ethyl 3-methyl-4-oxononanoate |

| Formic acid |

| Helium |

| Nitrogen |

| Phosphoric acid |

Computational Chemistry and Theoretical Modeling of Ethyl 4 Oxononanoate

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and energy of molecules. qulacs.org Methods like Density Functional Theory (DFT) and ab initio calculations are central to modern computational chemistry. rsc.org

Density Functional Theory (DFT) and other quantum chemical methods are instrumental in predicting the electronic properties and reactivity of molecules like ethyl 4-oxononanoate. researchgate.netorientjchem.org These calculations can determine the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The EHOMO is related to the molecule's ability to donate electrons, while the ELUMO indicates its capacity to accept electrons. researchgate.net The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability. researchgate.net

By mapping the electrostatic potential onto the electron density surface, regions of positive and negative charge can be visualized, identifying likely sites for nucleophilic or electrophilic attack. While detailed DFT studies specifically on this compound are not widely published, general computational properties have been calculated. chemscene.comchemscene.com

Table 1: Computed Properties for this compound

| Property | Value | Significance |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 43.37 Ų | Predicts transport properties like cell permeability. chemscene.comchemscene.com |

| LogP | 2.4791 | Measures lipophilicity, affecting solubility and membrane transport. chemscene.comchemscene.com |

| Hydrogen Bond Acceptors | 3 | Indicates the number of sites (the two carbonyl oxygens and the ester oxygen) that can accept hydrogen bonds. chemscene.comchemscene.com |

These descriptors, derived from the molecule's structure, are foundational for predicting its behavior in various chemical and biological systems.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.com this compound, with eight rotatable bonds, can adopt numerous conformations. The relative stability of these conformers is determined by factors like steric hindrance and intramolecular interactions. lumenlearning.comlasalle.edu For instance, rotations around the C4-C5 bond would involve analyzing the steric interactions between the ethyl propanoate group and the pentyl chain.

A critical aspect of this compound's structure is the potential for keto-enol tautomerism, a common phenomenon in β-keto esters. masterorganicchemistry.comtgc.ac.in The molecule exists in a rapid equilibrium between its keto form and two possible enol forms. masterorganicchemistry.comtgc.ac.in

The position of this equilibrium is highly sensitive to several factors:

Solvent Polarity: The keto tautomer is typically more stable in polar solvents, whereas nonpolar solvents can favor the enol form. masterorganicchemistry.com

Intramolecular Hydrogen Bonding: The enol form can be significantly stabilized by the formation of a six-membered ring via an intramolecular hydrogen bond between the enolic hydroxyl group and the ester's carbonyl oxygen. tgc.ac.in This is a major stabilizing factor, particularly in the gas phase or in nonpolar solvents. umsl.edu

Substitution: The nature of substituents can influence the electronic and steric environment, shifting the equilibrium.

Theoretical calculations can predict the relative energies of the keto and enol tautomers, providing insight into which form is more stable under different conditions. orientjchem.orgresearchgate.net For the related compound, ethyl acetoacetate, the gas phase equilibrium contains approximately equal amounts of both tautomers, whereas the pure liquid is predominantly the keto form, highlighting the strong influence of intermolecular interactions. umsl.edu

Table 2: Factors Influencing Keto-Enol Equilibrium

| Factor | Effect on Equilibrium | Rationale |

|---|---|---|

| Solvent | Nonpolar solvents favor the enol form; polar solvents favor the keto form. | The intramolecularly hydrogen-bonded enol is less polar than the keto form. Polar solvents stabilize the more polar keto tautomer. masterorganicchemistry.com |

| Temperature | Higher temperatures can shift the equilibrium. | The direction of the shift depends on the enthalpy change of the tautomerization. |

Electronic Structure and Reactivity Predictions (e.g., DFT, Ab Initio Methods)

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of molecular behavior. bioexcel.eu For this compound, MD simulations can be used to study how the molecule interacts with itself and with solvent molecules. nih.govescholarship.org

In a typical MD simulation, a system is constructed consisting of one or more molecules of this compound placed in a "box" filled with solvent molecules (e.g., water). The interactions between all atoms are described by a force field, and Newton's equations of motion are solved iteratively to trace the trajectory of each atom. energy.gov

From these simulations, one can analyze:

Solvation Structure: By calculating radial distribution functions, it is possible to determine how solvent molecules arrange around the solute. This can reveal specific solvation shells and the preferred orientation of water molecules around the carbonyl and ester groups of this compound.

Hydrogen Bonding Dynamics: MD simulations can track the formation and breaking of intermolecular hydrogen bonds between this compound (as a hydrogen bond acceptor) and protic solvents like water. nih.gov

Conformational Dynamics: The simulations can explore the accessible conformational space of the molecule in solution, showing how it flexes and folds over time and how the solvent influences its preferred shapes.

In Silico Mechanistic Studies and Transition State Identification

Computational methods are invaluable for elucidating chemical reaction mechanisms. sumitomo-chem.co.jp They allow for the study of reaction pathways and the identification of high-energy transition states that are difficult or impossible to observe experimentally. wikipedia.orgchemrxiv.org A transition state is a specific molecular configuration along a reaction coordinate that corresponds to the highest potential energy point on that path. wikipedia.org

For this compound, a relevant reaction is its reduction to the corresponding hydroxy ester, a transformation that can be achieved via microbial bioreduction. researchgate.net An in silico study of this reaction would typically involve the following steps:

Reactant and Product Modeling: The geometries of the reactant (this compound) and the product (ethyl 4-hydroxynonanoate) are optimized using quantum chemical methods like DFT.

Transition State Search: A search is performed on the potential energy surface to locate the first-order saddle point corresponding to the transition state of the reaction (e.g., the state where a hydride is attacking the carbonyl carbon). wikipedia.org

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable molecule (reactant or product) will have all real frequencies, while a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. wikipedia.org

Activation Energy Calculation: The difference in energy between the transition state and the reactants gives the activation energy barrier for the reaction, which is a key determinant of the reaction rate. sumitomo-chem.co.jp

Such studies can provide a detailed, step-by-step understanding of how bonds are broken and formed during a chemical transformation. researchgate.net

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate the chemical structure of a compound with its reactivity. nih.gov These models are powerful predictive tools in chemistry. researchgate.netchemrxiv.org

A QSRR model for a reaction involving this compound would be developed through a process like this:

Data Set Assembly: A series of compounds structurally similar to this compound (e.g., other β-keto esters) with known experimental reactivity data (e.g., reaction rate constants) is compiled.

Descriptor Calculation: For each molecule in the series, a wide range of numerical parameters, known as molecular descriptors, are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, partial atomic charges). nih.gov

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to find a mathematical equation that best correlates the calculated descriptors with the observed reactivity. researchgate.net

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted.

Once a validated QSRR model is established, it can be used to predict the reactivity of new or untested compounds like this compound, simply by calculating their molecular descriptors and inputting them into the model equation. This approach can accelerate the discovery and optimization of chemical reactions. chemrxiv.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ethyl acetoacetate |

| Ethyl 3-oxobutanoate |

| Ethyl Z-3-hydroxy-2-butenoate |

| Ethyl 4-hydroxynonanoate |

Applications of Ethyl 4 Oxononanoate As a Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Chiral Lactones (e.g., γ-Nonanolide)

Ethyl 4-oxononanoate is a key starting material for the synthesis of chiral γ-lactones, most notably γ-nonanolide, a compound valued for its fragrance and flavor properties. The primary strategy involves the stereoselective reduction of the ketone group in this compound to a hydroxyl group, which then undergoes intramolecular cyclization to form the lactone ring.

Biocatalytic reductions have proven to be highly effective for this transformation, offering excellent enantioselectivity. Research has shown that various yeast strains can efficiently reduce this compound. For instance, the use of Pichia etchellsii results in the formation of (+)-γ-nonanolide with an impressive 99% enantiomeric excess (e.e.). rsc.orgresearchgate.netresearchgate.netunityfvg.it Similarly, other yeasts like Pichia minuta and Pichia glucozyma have also been employed in the bioreduction of related γ-ketoesters, demonstrating the broad applicability of this method for producing enantiomerically pure lactones. rsc.orgresearchgate.netresearchgate.netlookchem.com

The general transformation can be summarized as follows:

Bioreduction: The ketone at the C4 position of this compound is reduced to a hydroxyl group using a microbial catalyst.

Lactonization: The resulting ethyl 4-hydroxynonanoate undergoes spontaneous or acid-catalyzed intramolecular cyclization (lactonization) to yield γ-nonanolide.

This chemoenzymatic approach provides a direct and efficient route to chiral γ-lactones, which are otherwise challenging to synthesize with high optical purity. rsc.org

Table 1: Bioreduction of this compound and Related Keto-Esters

| Substrate | Biocatalyst | Product | Enantiomeric Excess (e.e.) |

| This compound | Pichia etchellsii | (+)-γ-Nonanolide | 99% rsc.orgresearchgate.netresearchgate.net |

| Ethyl 2-oxocyclohexylacetate | Pichia minuta | cis-(-)-Lactone | 98% researchgate.netresearchgate.netlookchem.comresearchgate.net |

| Ethyl 2-oxocyclohexylacetate | Pichia minuta | trans-(-)-Lactone | 99% researchgate.netresearchgate.netlookchem.comresearchgate.net |

| 3-(2-oxocyclohexyl)propionic acid | Pichia glucozyma | trans-(-)-δ-Lactone | 94% rsc.orgresearchgate.netresearchgate.netlookchem.com |

Intermediate in the Formation of 1,4-Dicarbonyl Compounds and Related Keto-Esters

This compound belongs to the class of γ-keto esters, which are a subset of 1,4-dicarbonyl compounds. These motifs are fundamental building blocks in organic synthesis. Various synthetic methods are employed to generate γ-keto esters like this compound. One established method involves the mercuric ion-promoted hydration of propargylic esters. cdnsciencepub.com For example, ethyl hept-2-ynoate can be hydrated to produce this compound in high yield. cdnsciencepub.com

Furthermore, this compound and similar keto-esters can be synthesized through the reaction of enamines with ethyl diazoacetate catalyzed by rhodium or copper complexes. researchgate.net Another approach involves the palladium-catalyzed coupling of 1-alkoxy-1-(trialkylsiloxy)-cyclopropanes with acid chlorides to yield 1,4-keto esters. researchgate.net The synthesis of 1,4-dicarbonyl compounds, including γ-keto esters, is also achievable through the reaction of organocarbonylferrates with acrylic esters. oup.com These methods highlight the importance of γ-keto esters as synthetic targets and as intermediates for more complex molecules. researchgate.netorganic-chemistry.org

Role in the Synthetic Pathways to Medium-Chain Carboxylic Acids

This compound serves as a precursor in the synthesis of medium-chain carboxylic acids. The synthetic strategy typically involves the reduction of the keto group followed by further chemical modifications. For instance, the ketone can be reduced to a methylene (B1212753) group through standard procedures like the Clemmensen or Wolff-Kishner reduction, followed by hydrolysis of the ester to yield the corresponding carboxylic acid.

Research has also demonstrated that 4-oxononanoic acid, the carboxylic acid analog of this compound, is a confirmed precursor to γ-nonalactone in wine. nih.gov This transformation involves the reduction of the ketone to an alcohol, followed by lactonization. nih.gov This biochemical pathway underscores the role of the 4-oxo-nonanoic acid structure in the formation of medium-chain derivatives. The broader field of medium-chain carboxylic acid synthesis is of significant interest due to their applications in various industries. nih.govrsc.orgscispace.commdpi.com

Cyclization Precursor in the Synthesis of Heterocyclic Compounds (e.g., Quinolines, Pyrimidines)

The reactive nature of the 1,4-dicarbonyl system in this compound makes it a suitable precursor for the synthesis of various heterocyclic compounds. The general principle involves the condensation of the keto-ester with a binucleophilic reagent, leading to the formation of a heterocyclic ring.

Quinolines: While direct synthesis from this compound is less common, related β-keto esters are extensively used in quinoline (B57606) synthesis through reactions like the Gould-Jacobs reaction. wikipedia.orgmdpi.com This reaction involves the condensation of an aniline (B41778) with a β-keto ester derivative, followed by cyclization to form a 4-hydroxyquinoline. wikipedia.orgmdpi.comorganic-chemistry.orgmdpi.com The structural similarity of this compound to these precursors suggests its potential in analogous cyclization reactions.

Pyrimidines: The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a reagent containing a N-C-N fragment, such as urea, thiourea, or guanidine. scholarsresearchlibrary.comchemicalbook.comgoogle.com For example, ethyl acetoacetate, a β-keto ester, is a common starting material in the Biginelli reaction for pyrimidine (B1678525) synthesis. chemicalbook.com By analogy, the 1,4-dicarbonyl moiety of this compound could potentially be manipulated to form a 1,3-dicarbonyl-like system, or it could react with suitable binucleophiles to form other nitrogen-containing heterocycles. scholarsresearchlibrary.comclockss.orgresearchgate.netekb.egwikipedia.orgzioc.rugrowingscience.com

Green Chemistry Principles Applied to the Synthesis and Transformation of Ethyl 4 Oxononanoate

Strategies for Enhanced Atom Economy and Waste Minimization

Atom economy, a concept developed by Barry Trost, is a central tenet of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. acs.orggreenchemistry-toolkit.orgstoichiometry.co.uk The goal is to design synthetic routes that maximize this incorporation, thereby minimizing the generation of waste byproducts. um-palembang.ac.idomnicalculator.com Waste minimization extends beyond atom economy to include the reduction, reuse, and recycling of all materials involved in a process, including solvents, catalysts, and unreacted starting materials. researchgate.nettexas.gov

A key strategy for waste minimization is source reduction, which is considered the most favorable option as it prevents waste generation in the first place. alberta.ca This involves optimizing reaction conditions and choosing synthetic pathways that inherently produce fewer byproducts. researchgate.net

One documented synthesis of ethyl 4-oxononanoate involves the reaction of tri(1-heptynyl)borane with ethyl diazoacetate, followed by an aqueous workup and hydration of the resulting ethyl 3-nonynoate intermediate. cdnsciencepub.com Another approach starts from the reaction of ethyl 6-bromohexanoate (B1238239) with acetyl acetone. rsc.org Analyzing the atom economy of such reactions is crucial for assessing their "greenness."

Atom Economy Calculation: The percent atom economy is calculated using the formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 acs.org

Let's consider a simplified, hypothetical addition reaction for producing this compound to illustrate the principle.

| Reactant A | Reactant B | Product (this compound) | Byproduct | % Atom Economy |

| C₇H₁₂O | C₄H₈O₂ | C₁₁H₂₀O₃ (MW: 200.27 g/mol ) | None (Addition Reaction) | 100% |

| C₉H₁₇BrO₂ | C₂H₅ONa | C₁₁H₂₀O₃ (MW: 200.27 g/mol ) | NaBr (MW: 102.89 g/mol ) | 66.0% |

This table is illustrative. The first row represents an ideal addition reaction with 100% atom economy. The second row represents a substitution reaction where a significant portion of the reactant mass is lost as a byproduct.

Implementing a comprehensive waste minimization program involves several steps, from involving all personnel to conducting waste audits and developing a formal plan. alberta.ca For production processes, this includes conserving raw materials and energy and reducing the quantity and toxicity of all emissions and wastes. researchgate.net

Utilization of Sustainable Solvents and Reaction Media

Traditional organic solvents are often volatile, flammable, toxic, and contribute significantly to chemical waste. greenchemistry-toolkit.orgdcu.ie Green chemistry promotes the use of safer, more sustainable alternatives that have a reduced environmental impact. scientificlabs.co.ukgaspublishers.com

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. lucp.net While organic compounds often have low solubility in water, this can sometimes be overcome through the use of phase-transfer catalysts or by running reactions at elevated temperatures. In the context of keto-ester transformations, enzymatic reductions are often performed in aqueous media. For instance, the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate, a related keto-ester, has been successfully carried out in an aqueous system using a recombinant E. coli catalyst. nih.gov Although the substrate was somewhat unstable in the aqueous system, the use of a biphasic water/n-butyl acetate (B1210297) system improved stability and efficiency. nih.gov Such biocatalytic approaches in aqueous buffers represent a promising green route for the transformation of this compound.

Supercritical fluids, particularly supercritical carbon dioxide (scCO₂), have emerged as highly effective and environmentally benign reaction media. lucp.net A substance becomes a supercritical fluid above its critical temperature and pressure, exhibiting properties of both a liquid and a gas. scCO₂ is non-toxic, non-flammable, inexpensive, and its solvent properties can be tuned by adjusting pressure and temperature. nih.govorientjchem.org A key advantage is that upon depressurization, the CO₂ returns to a gaseous state, leaving behind the product and catalyst for easy separation and eliminating the need for solvent distillation. acs.org

Esterification reactions have been shown to proceed with higher conversion rates in scCO₂ compared to conventional organic solvents like n-hexane. researchgate.net This is attributed to the enhanced solubility of reactants and favorable mass transport properties. acs.orgresearchgate.net For example, the synthesis of various esters has been demonstrated successfully in scCO₂, highlighting its potential as a medium for producing this compound. researchgate.netoup.com The carbonation of esters using supercritical CO₂ is also a completely atom-efficient reaction, further showcasing its green credentials. acs.org

| Technology | Advantages | Disadvantages |

| Aqueous-Phase Reactions | Non-toxic, non-flammable, abundant, inexpensive. | Low solubility of many organic reactants, potential for hydrolysis of ester products, high energy cost for water removal. |

| Supercritical CO₂ | Non-toxic, non-flammable, easily removed, tunable solvent properties, increased reaction rates. acs.orgresearchgate.net | Requires high-pressure equipment, may have limited solvent power for highly polar substrates. |

| Ionic Liquids | Low volatility, high thermal stability, tunable properties, potential for catalyst recycling. | Often high cost, potential toxicity and biodegradability concerns, high viscosity. researchgate.net |

Ionic liquids (ILs) are salts with melting points below 100 °C, often remaining liquid at room temperature. They are considered potential green solvents due to their negligible vapor pressure, which reduces air pollution and exposure risks. dcu.ie Their properties, such as polarity and miscibility, can be tailored by choosing different cation and anion combinations. researchgate.net

ILs have been used as solvents and sometimes as catalysts for various chemical reactions, including esterifications. dcu.ieekb.eg The synthesis of ILs themselves can be achieved through methods like quaternization followed by anion exchange, or via more modern ultrasound-assisted methods. researchgate.net While ILs offer advantages like thermal stability and the ability to dissolve a wide range of compounds, their high cost, potential toxicity, and issues with biodegradability must be carefully considered for any large-scale application. researchgate.net

Supercritical Fluid Technologies (e.g., Supercritical CO₂)

Development and Application of Eco-Friendly Catalytic Systems

A core principle of green chemistry is the use of catalytic reagents over stoichiometric ones. acs.orgum-palembang.ac.id Catalysts increase reaction rates and selectivity, are used in small amounts, and can often be recycled and reused, which significantly reduces waste. testbook.com

For the synthesis of α-keto esters, several eco-friendly catalytic systems have been developed. These include:

Copper-catalyzed aerobic oxidation : This method uses molecular oxygen, an ideal green oxidant, to convert acetophenones and alcohols into α-ketoesters. organic-chemistry.org

Iron-based catalysts : Inexpensive and environmentally benign iron salts and nanocomposites have been shown to catalyze the synthesis of β-keto esters and α-keto acids efficiently. organic-chemistry.orgajgreenchem.com

Biocatalysts : Enzymes and whole-cell systems offer high selectivity under mild reaction conditions (ambient temperature and pressure, neutral pH), often in aqueous media. shd-pub.org.rs For instance, the bioreduction of this compound using Pichia etchellsii yeast has been reported to produce the corresponding γ-lactone with very high enantiomeric excess. researchgate.net

Heterogeneous catalysts : Solid catalysts like zeolites, clays (B1170129) (e.g., Envirocat EPZG), and functionalized resins (e.g., Amberlyst) are advantageous because they can be easily separated from the reaction mixture by filtration, simplifying product purification and enabling catalyst recycling. ajgreenchem.comsci-hub.st

The development of photocatalytic systems that use visible light as a sustainable energy source is another promising area. acs.org These reactions can often be performed under mild, catalyst-free conditions or with simple organic photocatalysts. organic-chemistry.orgshd-pub.org.rs

Energy Efficiency Considerations in Reaction Design

Energy consumption is a significant environmental and economic factor in chemical manufacturing. 2plus.co.nz Green chemistry emphasizes designing processes that are energy-efficient, for example, by conducting reactions at ambient temperature and pressure whenever possible. 2plus.co.nznumberanalytics.com

Strategies to improve energy efficiency in esterification processes include:

Process Intensification : Techniques like reactive distillation, where the reaction and separation of products occur in a single unit, can lead to significant energy savings. acs.org This is particularly effective for equilibrium-limited reactions like esterification, as the continuous removal of a byproduct (e.g., water) drives the reaction toward completion.

Catalyst Optimization : Choosing a highly active catalyst can allow the reaction to be run at lower temperatures, thereby reducing energy demand. numberanalytics.com

Heat Integration : In a scaled-up industrial process, optimizing heat exchanger networks to recover and reuse process heat can dramatically reduce external energy input. numberanalytics.com

Advanced Heating Methods : Novel approaches like Joule-heated interfacial catalysis, where localized heating occurs directly at the catalytic sites, can minimize thermal losses and improve energy efficiency for esterification reactions. nih.gov

By modeling and simulating reaction conditions, optimal parameters can be identified to minimize energy consumption before scaling up a process. numberanalytics.comscispace.com For instance, studies have shown that factors like molar ratios and the method of water removal can be optimized to significantly reduce the power consumption of the process. scispace.comrsc.org

Q & A

Q. What protocols ensure reproducibility in this compound’s degradation studies under UV light?

- Methodological Answer : Use a calibrated UV chamber (λ = 254 nm, intensity 1.5 mW/cm) and monitor irradiance with a radiometer. Quantify degradation products (e.g., 4-oxononanoic acid) via LC-MS/MS. Include control samples shielded from UV to rule out thermal degradation. Report photon flux and quantum yield calculations to enable cross-lab comparisons .

Experimental Design Pitfalls

Q. What are common errors in designing dose-response studies with this compound?

- Methodological Answer : Avoid oversaturating biological systems by testing a logarithmic concentration range (e.g., 1 nM–100 μM). Normalize responses to vehicle controls (e.g., DMSO <0.1%). Use Hill slope analysis to detect cooperative effects. Replicate experiments across cell lines or in vivo models to confirm mechanistic specificity .

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer : Standardize precursor sourcing (e.g., CAS-certified hexanoic acid) and reaction conditions (e.g., strict temperature control ±1°C). Implement quality control (QC) checks via H NMR integration of key protons (e.g., ethyl ester CH) to ensure >98% consistency. Document deviations in lab notebooks for traceability .

Data Presentation and Reproducibility

Q. How should researchers present conflicting spectral data for this compound in publications?

- Methodological Answer : Include raw spectra in supplementary materials with baseline correction annotations. Use overlays to highlight discrepancies and discuss potential causes (e.g., solvent impurities, instrumental drift). Reference analogous compounds’ spectra from peer-reviewed databases like SDBS .

Q. What open-science practices enhance the reproducibility of this compound research?

- Methodological Answer : Deposit raw NMR, MS, and chromatographic data in repositories like Zenodo or Figshare with CC-BY licenses. Provide detailed metadata (e.g., instrument calibration logs, solvent batch numbers). Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for all datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.